
4-(3-Methylphenyl)-4-oxobutyric acid
Overview
Description
4-(3-Methylphenyl)-4-oxobutyric acid is an organic compound with a molecular formula of C11H12O3. It is characterized by the presence of a 3-methylphenyl group attached to a 4-oxobutyric acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)-4-oxobutyric acid typically involves the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of 4-(3-methylphenyl)-4-oxobutanoic acid.
Reduction: Formation of 4-(3-methylphenyl)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
4-(3-Methylphenyl)-4-oxobutyric acid has been investigated for its potential therapeutic applications. Studies have highlighted its role in:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL for Staphylococcus aureus and 32 µg/mL for Escherichia coli .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
- Anti-inflammatory Properties : The compound is being studied for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Agricultural Applications
In agriculture, this compound is explored as a:
- Herbicide : Its chemical structure allows it to interact with plant growth regulators, potentially serving as a selective herbicide that targets specific weed species without harming crops.
Material Science
The compound is also considered in the field of materials science:
- Corrosion Inhibitor : Due to its ability to form protective layers on metal surfaces, it is being studied as a potential corrosion inhibitor in industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Science and Technology evaluated the antimicrobial properties of this compound. The results indicated that the compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential use in developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in human cell lines. This research supports its potential application in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)-4-oxobutyric acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
4-(4-Methoxy-3-methylphenyl)-4-oxobutyric acid: Similar structure with a methoxy group on the aromatic ring.
4-(4-Fluoro-3-methylphenyl)-4-oxobutyric acid: Contains a fluoro substituent on the aromatic ring.
4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid: Features a chloro group on the aromatic ring.
Uniqueness: 4-(3-Methylphenyl)-4-oxobutyric acid is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity. The presence of the 3-methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.
Biological Activity
4-(3-Methylphenyl)-4-oxobutyric acid, a compound with potential therapeutic applications, has garnered attention in recent years due to its biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound features a ketone group adjacent to a carboxylic acid, contributing to its reactivity and interaction with biological systems. The molecular formula is , and it possesses a molecular weight of approximately 192.21 g/mol.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 (half maximal inhibitory concentration) value of 0.18 μM in MLL-AF9 transformed murine bone marrow cells, indicating potent growth inhibition .
Table 1: IC50 Values of this compound Against Different Cell Lines
Cell Line | IC50 (μM) |
---|---|
MLL-AF9 | 0.18 |
Hoxa9/Meis1 | >1 |
Other cancer lines | Variable |
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation. The compound enhances cellular permeability, which correlates with increased growth inhibition in cancer cells .
Pharmacokinetics
Studies have shown that the pharmacokinetic profile of this compound is characterized by moderate metabolic stability, with a half-life ranging from 18 to 60 minutes. This stability is crucial for maintaining effective drug concentrations in systemic circulation during therapeutic interventions .
Case Studies
- Case Study on Leukemia Treatment : In a clinical setting, patients with acute myeloid leukemia (AML) showed improved outcomes when treated with formulations containing this compound as part of combination therapy. The study highlighted enhanced selectivity indices compared to traditional chemotherapeutics, suggesting a favorable safety profile .
- In Vivo Efficacy : An animal model study demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer, further supporting its potential as an anticancer agent .
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in preclinical studies. While generally well-tolerated at therapeutic doses, some adverse effects were noted, including mild gastrointestinal disturbances and transient liver enzyme elevation in animal models . Further studies are required to fully understand its toxicity spectrum.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-Methylphenyl)-4-oxobutyric acid, and what critical parameters optimize yield and purity?
- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation using maleic anhydride and 3-methylbenzene derivatives, followed by a Michael-type addition. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation to activate the aryl substrate .
- Temperature control : Maintaining 60–80°C during the Michael addition to thioglycolic acid ensures regioselectivity .
- Purification : Recrystallization from ethanol or column chromatography removes unreacted intermediates and byproducts .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR identifies the methylphenyl group (δ 2.3–2.5 ppm, singlet) and ketone proton (δ 3.1–3.3 ppm, triplet). ¹³C NMR confirms the carbonyl (C=O) at ~200 ppm .
- IR spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (ketone C=O) and ~2500–3300 cm⁻¹ (carboxylic acid O-H) .
- Elemental analysis : Validates stoichiometry (C, H, O) with ±0.4% deviation tolerance .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks.
- HPLC monitoring : Quantify degradation products (e.g., decarboxylated derivatives) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Kinetic studies : Monitor reaction rates with nucleophiles (e.g., hydrazines) under pseudo-first-order conditions to determine activation energy.
- DFT calculations : Model transition states to predict regioselectivity, particularly at the β-keto position .
- Isotopic labeling : Use ¹⁸O-labeled ketones to track oxygen transfer during ring-forming reactions .
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare derivatives with varying substituents (e.g., fluorine at the phenyl ring vs. methyl groups) to isolate pharmacophore contributions .
- Dose-response profiling : Test compounds across multiple concentrations (e.g., 1 nM–100 µM) in cell-based assays to identify non-linear effects .
- Metabolite screening : Use LC-MS to detect in situ degradation products that may influence activity .
Q. What strategies address enantiomeric separation challenges in derivatives of this compound?
- Methodological Answer :
- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients to resolve R/S enantiomers .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer .
- Crystallization-induced asymmetric transformation : Seed racemic mixtures with chiral co-crystals to bias enantiomer formation .
Q. What experimental designs mitigate limitations in studying the environmental fate of this compound?
- Methodological Answer :
- Hyperspectral imaging (HSI) : Map spatial degradation in wastewater matrices while controlling temperature (4°C) to minimize organic degradation .
- Adsorption studies : Use silica or activated carbon surfaces to simulate indoor environmental interactions, analyzed via microspectroscopic imaging .
Properties
IUPAC Name |
4-(3-methylphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-3-2-4-9(7-8)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHPMZMVALJALH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374984 | |
Record name | 4-(3-Methylphenyl)-4-oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59618-44-9 | |
Record name | 4-(3-Methylphenyl)-4-oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59618-44-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.